5,7-Dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Baicalein 6-O-glucoside can be synthesized through enzymatic transglucosylation using amylosucrase from Deinococcus geothermalis. This method involves using sucrose as a donor for glucosyl units and baicalein as the acceptor . The reaction is typically carried out in a Tris-HCl buffer at pH 7 and 37°C for 24 hours .
Industrial Production Methods: Industrial production of baicalein 6-O-glucoside can be achieved through engineered Escherichia coli strains. These strains are modified to enhance the intracellular UDP-glucose pool and express glucosyltransferase enzymes, allowing for efficient conversion of baicalein to baicalein 6-O-glucoside . Optimization of fermentation conditions can lead to high-titer production of the compound .
Chemical Reactions Analysis
Types of Reactions: Baicalein 6-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of baicalein 6-O-glucoside .
Scientific Research Applications
Baicalein 6-O-glucoside has a wide range of scientific research applications:
Mechanism of Action
Baicalein 6-O-glucoside exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes.
Neuroprotective: It modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway to protect neurons from oxidative stress and apoptosis.
Comparison with Similar Compounds
Baicalein 6-O-glucoside is unique compared to other similar compounds due to its specific glycosylation pattern:
Wogonoside: Wogonoside is another flavonoid glycoside from Scutellaria baicalensis, but it has a different aglycone structure.
Chrysin-6-C-glucoside: This compound has a similar glycosylation pattern but a different flavonoid backbone.
Baicalein 6-O-glucoside stands out due to its unique combination of pharmacological properties and its potential for industrial applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-8-14-16(25)18(27)19(28)21(30-14)31-20-11(24)7-13-15(17(20)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,16,18-19,21-22,24-28H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYYPLMAODUDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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